4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid
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Overview
Description
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with ethyl and dimethyl groups, linked to a benzoic acid moiety via a methoxyethylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation with ethyl and dimethyl groups.
Linking the Pyrazole to Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative through a methoxyethylamine bridge. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Scientific Research Applications
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammatory or metabolic pathways.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties, given the presence of the pyrazole ring and benzoic acid moiety.
Biological Studies: It may serve as a probe in biochemical assays to study enzyme kinetics or receptor binding.
Mechanism of Action
The mechanism of action of 4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, altering its activity. The pyrazole ring may interact with active sites through hydrogen bonding or hydrophobic interactions, while the benzoic acid moiety could enhance binding affinity through π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]amino]benzoic acid: Lacks the methoxyethyl group, which may affect its solubility and binding properties.
4-[[(1-Methyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid: Substitution of ethyl with methyl could influence the compound’s steric and electronic properties.
Uniqueness
4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid is unique due to the combination of the pyrazole ring with specific alkyl substitutions and the methoxyethylamine linkage to the benzoic acid moiety. This unique structure may confer distinct biological activity and physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
4-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-5-22-15(3)18(14(2)20-22)13-21(10-11-25-4)12-16-6-8-17(9-7-16)19(23)24/h6-9H,5,10-13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSYCJBTKICMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CCOC)CC2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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